Terbutaline sulfate

Overview

Description

Terbutaline hemisulfate: is a selective beta-2 adrenergic agonist primarily used as a bronchodilator to treat asthma and other respiratory conditions. It is known for its ability to relax bronchial and uterine smooth muscles, making it effective in preventing premature labor .

Mechanism of Action

Target of Action

Terbutaline sulfate is a beta-2 adrenergic agonist . It primarily targets the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle . These receptors play a crucial role in the regulation of smooth muscle tone in these tissues.

Mode of Action

This compound interacts with its targets, the beta-2 adrenergic receptors, by stimulating them . This interaction leads to the activation of the enzyme adenyl cyclase . The activated adenyl cyclase then catalyzes the conversion of ATP to cyclic-3’, 5’-adenosine monophosphate (cAMP) . The increase in cAMP levels results in relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the beta-2 adrenergic receptor signaling pathway . The activation of this pathway leads to an increase in cAMP levels, which in turn lowers intracellular calcium . This decrease in calcium leads to the inhibition of contractility of smooth muscle cells .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is metabolized and excreted as the sulfate conjugate, with no active metabolites being formed . An oral dose of terbutaline is 40% eliminated in the urine after 72 hours, with the major metabolite in the urine being the sulfate conjugated form of terbutaline . Parenteral doses of terbutaline are 90% eliminated in the urine, with approximately 2/3 as the unchanged parent drug . Less than 1% of a dose of terbutaline is eliminated in the feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle and the inhibition of release of mediators of immediate hypersensitivity from mast cells . This results in the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The predicted environmental concentration (pec) / predicted no effect concentration (pnec) ratio is 31 x10-5, which means that the use of terbutaline is predicted to present insignificant risk to the environment . This suggests that environmental factors may have minimal impact on the action of this compound.

Biochemical Analysis

Biochemical Properties

Terbutaline sulfate plays a crucial role in biochemical reactions by interacting with beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle . Upon binding to these receptors, this compound stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase . This increase in cAMP levels leads to the relaxation of smooth muscle tissues, thereby alleviating bronchospasm .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bronchial smooth muscle cells, this compound induces relaxation by increasing cAMP levels, which in turn reduces intracellular calcium concentrations . This compound also influences cell signaling pathways by activating protein kinase A (PKA), which phosphorylates target proteins involved in muscle relaxation . Additionally, this compound can modulate gene expression by affecting transcription factors regulated by cAMP .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to beta-2 adrenergic receptors on the cell surface . This binding activates adenylate cyclase, leading to an increase in cAMP levels . The elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation . This compound also inhibits the release of inflammatory mediators from mast cells, contributing to its bronchodilatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that this compound maintains its bronchodilatory effects over extended periods, although its efficacy may decrease with prolonged use due to receptor desensitization . Additionally, the degradation products of this compound, such as 3,5-dihydroxybenzoic acid, can be detected using high-performance liquid chromatography (HPLC) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively relaxes bronchial smooth muscle without significant adverse effects . At higher doses, it can cause tachycardia, tremors, and other side effects due to its systemic beta-2 adrenergic activity . Threshold effects have been observed, where a minimum effective dose is required to achieve bronchodilation .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes conjugation to form sulfate and glucuronide metabolites . The major metabolite in the urine is the sulfate conjugated form of terbutaline . Enzymes such as sulfotransferases and UDP-glucuronosyltransferases are involved in these metabolic pathways . The compound is excreted mainly through the urine, with a small fraction eliminated in the feces .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, including the lungs, where it exerts its bronchodilatory effects . Transporters and binding proteins, such as albumin, facilitate the distribution of this compound in the body . The compound’s localization and accumulation in specific tissues are influenced by its affinity for beta-2 adrenergic receptors .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it binds to beta-2 adrenergic receptors . This localization is crucial for its activity, as the receptors are embedded in the cell membrane . Post-translational modifications, such as phosphorylation, can affect the targeting and function of these receptors, thereby influencing the activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Terbutaline hemisulfate is synthesized through a multi-step process. The synthesis begins with the esterification and benzyl protection of 3,5-dihydroxybenzoic acid, followed by a series of reactions including methylation, hydrolysis, and reduction . The final product is obtained by reacting the intermediate with sulfuric acid to form the hemisulfate salt .

Industrial Production Methods: : Industrial production of terbutaline hemisulfate involves large-scale synthesis using similar reaction steps but optimized for higher yield and purity. The process includes crystallization and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: : Terbutaline hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include methyl lithium for methylation, sodium borohydride for reduction, and sulfuric acid for the formation of the hemisulfate salt .

Major Products: : The major products formed from these reactions include the intermediate compounds leading to the final terbutaline hemisulfate salt .

Scientific Research Applications

Chemistry: : Terbutaline hemisulfate is used as a reference standard for the determination of beta agonist residues in meat and for developing LC-MS-MS based techniques for the analysis of veterinary drugs .

Biology: : In biological research, it is used to study the effects of beta-2 adrenergic agonists on various physiological processes, including respiratory and cardiovascular functions .

Medicine: : Medically, terbutaline hemisulfate is used as a bronchodilator to treat asthma, chronic bronchitis, and emphysema. It is also used to prevent premature labor .

Industry: : In the pharmaceutical industry, terbutaline hemisulfate is an active ingredient in various formulations for asthma therapy .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include salbutamol, formoterol, and clenbuterol, which are also beta-2 adrenergic agonists .

Uniqueness: : Terbutaline hemisulfate is unique in its specific use for both respiratory conditions and the prevention of premature labor. Its selective action on beta-2 adrenergic receptors makes it particularly effective in relaxing smooth muscles without significantly affecting heart rate .

Biological Activity

Terbutaline sulfate is a selective short-acting beta-2 adrenergic agonist (SABA) primarily used for its bronchodilator effects in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity extends beyond respiratory indications, with emerging research suggesting potential applications in other therapeutic areas, including neuromuscular disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and case studies.

This compound exerts its effects by selectively agonizing the beta-2 adrenergic receptors located in bronchial smooth muscle. This activation leads to the following biochemical cascade:

- Adenylyl Cyclase Activation : Agonism of beta-2 receptors activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels.

- Calcium Modulation : Elevated cAMP reduces intracellular calcium concentrations, which is crucial for muscle contraction.

- Smooth Muscle Relaxation : The decrease in calcium activates protein kinase A (PKA), which phosphorylates myosin light-chain phosphatase, promoting relaxation of bronchial smooth muscle and subsequent bronchodilation.

This mechanism is critical for alleviating symptoms of bronchospasm in patients with asthma and COPD .

Respiratory Indications

This compound has been extensively studied for its efficacy in treating wheezing and bronchospasm. A clinical study involving 440 children demonstrated that nebulized this compound significantly reduced wheezing symptoms compared to control groups, indicating its effectiveness in acute respiratory conditions .

Neuromuscular Applications

Recent research has explored the repurposing of this compound for treating amyotrophic lateral sclerosis (ALS). In vivo studies using zebrafish models indicated that this compound could prevent axonal degeneration and neuromuscular junction defects through the activation of beta-2 adrenergic receptors . This finding suggests a novel therapeutic potential for this compound beyond respiratory diseases.

Case Studies and Adverse Effects

While this compound is generally well-tolerated, some adverse reactions have been documented. A case study reported tremors in patients receiving nebulized this compound, highlighting the need for monitoring during treatment .

Properties

CAS No. |

23031-32-5 |

|---|---|

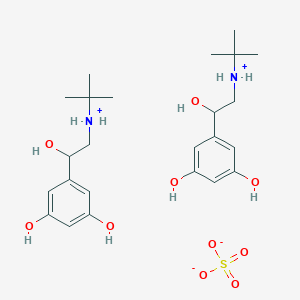

Molecular Formula |

C12H21NO7S |

Molecular Weight |

323.36 g/mol |

IUPAC Name |

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |

InChI |

InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4) |

InChI Key |

MUPQZWGSBCWCAV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |

Key on ui other cas no. |

23031-32-5 |

Pictograms |

Health Hazard |

Related CAS |

23031-25-6 (Parent) |

solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

Arubendol Asthmoprotect Brethaire Brethine Bricanyl Bricanyl SA Butaliret Butalitab Contimit KWD 2019 KWD-2019 KWD2019 Monovent Taziken Tedipulmo Terbasmin Terbul Terbutalin AL Terbutalin ratiopharm Terbutalin Stada terbutalin von ct Terbutalin-ratiopharm Terbutaline Terbutaline Sulfate Terbuturmant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of terbutaline sulfate?

A: this compound is a selective β2-adrenergic receptor agonist. [] It exerts its therapeutic effects by binding to these receptors, primarily located in the lungs, leading to relaxation of bronchial smooth muscle. [] This relaxation widens the airways, making breathing easier.

Q2: How does this compound's interaction with β2-adrenergic receptors differ from other β-adrenergic agonists?

A: this compound exhibits selectivity for β2-adrenergic receptors over β1-adrenergic receptors, which are primarily found in the heart. [] This selectivity contributes to its bronchodilatory effects while minimizing cardiac side effects. []

Q3: What are the downstream effects of this compound binding to β2-adrenergic receptors?

A: Binding of this compound to β2-adrenergic receptors activates a signaling cascade that ultimately results in increased intracellular cyclic adenosine monophosphate (cAMP). [] Elevated cAMP levels promote smooth muscle relaxation and reduce inflammatory mediator release from mast cells.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not specify the exact molecular formula or weight of this compound. For this information, please refer to a reliable chemical database or the compound's safety data sheet.

Q5: How does the pH of a solution affect this compound stability?

A: Studies show that this compound degrades more rapidly in alkaline solutions compared to acidic solutions. [] This difference in degradation rate is particularly noticeable when combined with aminophylline, an alkaline drug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.